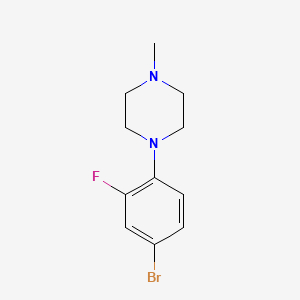

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a methyl group attached to the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2-fluoroaniline with 1-methylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the fluorine or bromine atoms, leading to the formation of dehalogenated products.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include dehalogenated compounds and reduced derivatives.

Applications De Recherche Scientifique

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile

- 4-Bromo-2-fluorobiphenyl

- 1-(4-Bromo-2-fluorophenyl)-3,4-dicarbomethoxypyrazole

Uniqueness

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Activité Biologique

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a bromo and fluorine atom on the phenyl ring. The structural formula can be represented as follows:

This configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. It has been noted for influencing serotonin and dopamine receptors, which are critical in mood regulation and neurological function.

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

- Antidepressant Activity : The compound has shown promise in preclinical models for its ability to modulate serotonin levels, indicating potential antidepressant properties.

- Antimicrobial Properties : Studies have suggested that it may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine production |

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant effects of various piperazine derivatives, this compound was found to significantly reduce depressive-like behaviors in rodent models. This was attributed to its action on serotonin receptors, enhancing serotonergic transmission.

Case Study 2: Antimicrobial Activity

A recent investigation demonstrated that this compound exhibited inhibitory activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting moderate antimicrobial efficacy. Further optimization could enhance its potency against resistant strains.

Case Study 3: Anti-inflammatory Potential

In vitro studies have shown that this compound can decrease the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives with additional halogen substitutions have shown improved receptor affinity and selectivity, which could be beneficial for developing targeted therapies.

Propriétés

Formule moléculaire |

C11H14BrFN2 |

|---|---|

Poids moléculaire |

273.14 g/mol |

Nom IUPAC |

1-(4-bromo-2-fluorophenyl)-4-methylpiperazine |

InChI |

InChI=1S/C11H14BrFN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |

Clé InChI |

DQBFDTMAGOBSFH-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.